![molecular formula C25H19Cl2N5O5 B449813 N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide is a complex organic compound that features a combination of dichlorophenoxy, nitropyrazole, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.
Synthesis of the nitropyrazole intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group.
Coupling of intermediates: The dichlorophenoxy and nitropyrazole intermediates are then coupled under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenoxy moiety.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Agrochemicals: The compound may have applications as a pesticide or herbicide.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dichlorophenoxy)methyl-N’-benzohydrazide
- 3-(4-nitro-1H-pyrazol-1-yl)methyl-N’-benzohydrazide
Uniqueness
The uniqueness of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H19Cl2N5O5 |
|---|---|
Molecular Weight |
540.4g/mol |
IUPAC Name |
N'-[3-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C25H19Cl2N5O5/c26-20-7-8-22(27)23(11-20)37-15-17-4-2-6-19(10-17)25(34)30-29-24(33)18-5-1-3-16(9-18)13-31-14-21(12-28-31)32(35)36/h1-12,14H,13,15H2,(H,29,33)(H,30,34) |
InChI Key |
ZBGIAJJJQZRISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B449730.png)
![4-bromo-N'-[2-methyl-1-(2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B449731.png)
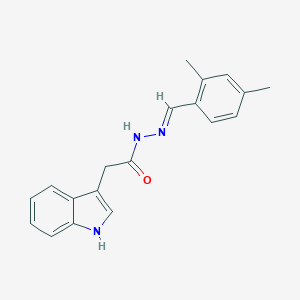
![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)
![N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-2-methyl-3-furohydrazide](/img/structure/B449734.png)
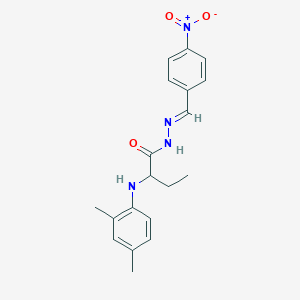
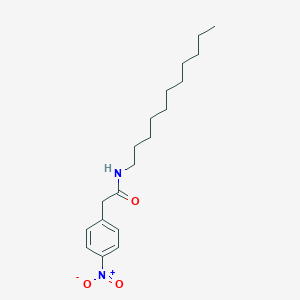
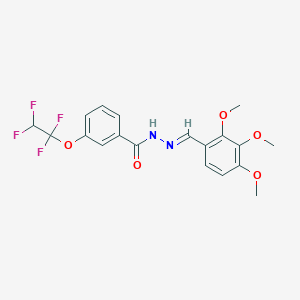
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
![4-butoxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B449743.png)
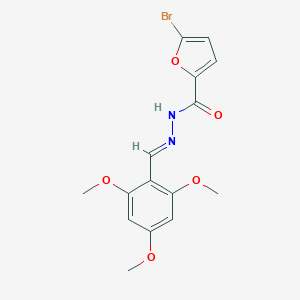
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
